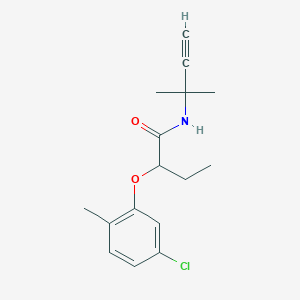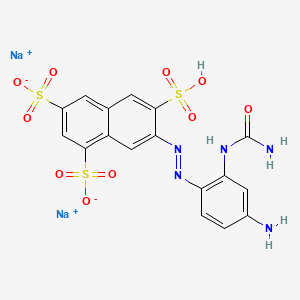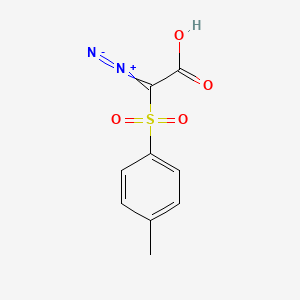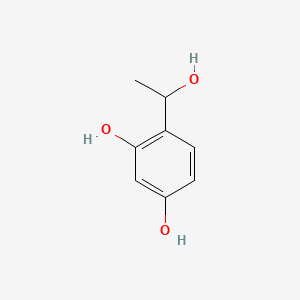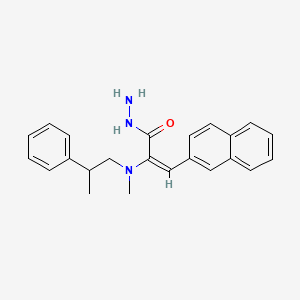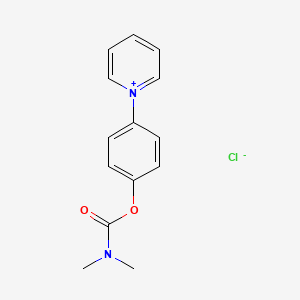
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) is a quaternary pyridinium salt. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of different functional groups on the pyridine ring or at the nitrogen atom makes these compounds versatile and valuable for numerous applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) typically involves the reaction of pyridine with appropriate reagents to introduce the desired functional groups. One common method involves the reaction of pyridine with thionyl chloride, followed by treatment with ethanol . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of quaternary pyridinium salts often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners
Wirkmechanismus
The mechanism of action of N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it can bind to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is similar to that of other cholinesterase inhibitors, such as pyridostigmine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridostigmine: A cholinesterase inhibitor with a similar mechanism of action.
Neostigmine: Another cholinesterase inhibitor with comparable effects.
Quaternary Pyridinium Salts: A broad category of compounds with diverse applications
Uniqueness
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
67465-60-5 |
|---|---|
Molekularformel |
C14H15ClN2O2 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
(4-pyridin-1-ium-1-ylphenyl) N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C14H15N2O2.ClH/c1-15(2)14(17)18-13-8-6-12(7-9-13)16-10-4-3-5-11-16;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSFCQQIJVUTCGR-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


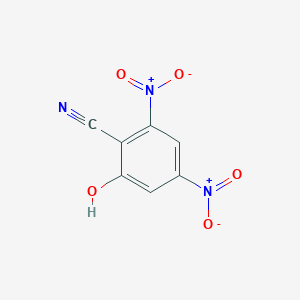
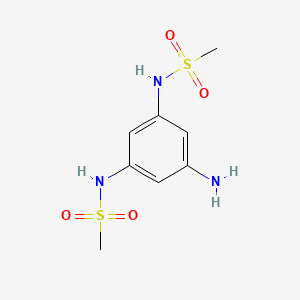
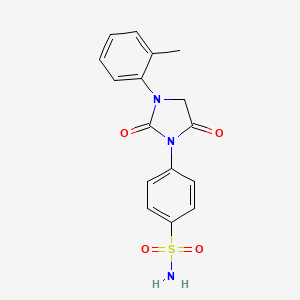
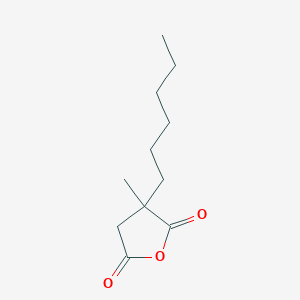


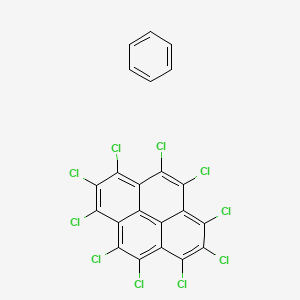
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
